molecular formula C22H28N4O4 B3011606 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-26-6

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3011606
CAS No.: 1021023-26-6
M. Wt: 412.49
InChI Key: QQLJBUWHKMJYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
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Biological Activity

The compound 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic derivative belonging to the pyrrolopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the realms of antitumor , antioxidant , and antimicrobial properties. The following sections delve into the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.463 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The mechanism of action appears to involve the inhibition of critical enzymes involved in cell proliferation and survival.

Case Study Findings

  • In Vitro Studies : In a series of experiments assessing antiproliferative activity:
    • The compound demonstrated significant inhibitory effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer).
    • IC50 values ranged from 2.2 µM to 5.3 µM across different cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin and etoposide .
Cell LineIC50 (µM)Comparison Agent
HCT1163.7Doxorubicin
MCF71.2Etoposide

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using standard assays like DPPH and ABTS.

Results from Antioxidant Assays

  • The DPPH assay indicated that the compound effectively scavenged free radicals.
  • The ABTS assay results showed moderate activity; however, certain derivatives exhibited enhanced scavenging capabilities .

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Gram-positive bacteria :
    • Effective against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µM.
  • Gram-negative bacteria :
    • Showed reduced efficacy compared to Gram-positive strains but still demonstrated notable activity against resistant strains .
Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

Properties

IUPAC Name

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-14(2)15-7-9-16(10-8-15)23-19(27)18-13-17-20(26(18)11-6-12-30-5)24(3)22(29)25(4)21(17)28/h7-10,13-14H,6,11-12H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLJBUWHKMJYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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